molecular formula C29H20O3 B11518810 2,2,6,7-Tetraphenyl-1,5-dioxaspiro[2.4]hept-6-en-4-one

2,2,6,7-Tetraphenyl-1,5-dioxaspiro[2.4]hept-6-en-4-one

Cat. No.: B11518810
M. Wt: 416.5 g/mol
InChI Key: HSCQFBLOXHBPIJ-UHFFFAOYSA-N
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Description

2,2,6,7-Tetraphenyl-1,5-dioxaspiro[24]hept-6-en-4-one is a complex organic compound characterized by its spirocyclic structure, which includes two oxygen atoms and four phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,7-Tetraphenyl-1,5-dioxaspiro[2.4]hept-6-en-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diketone or a diol, in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2,6,7-Tetraphenyl-1,5-dioxaspiro[2.4]hept-6-en-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2,2,6,7-Tetraphenyl-1,5-dioxaspiro[24]hept-6-en-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. Its structural features could be leveraged to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In industry, 2,2,6,7-Tetraphenyl-1,5-dioxaspiro[2.4]hept-6-en-4-one can be used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,2,6,7-Tetraphenyl-1,5-dioxaspiro[2.4]hept-6-en-4-one exerts its effects depends on its interaction with molecular targets. For instance, in a catalytic process, it might act as a ligand, coordinating with a metal center to facilitate a reaction. In biological systems, it could interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetraphenyl-1,5-dioxaspiro[2.4]heptane: Similar in structure but lacks the double bond present in 2,2,6,7-Tetraphenyl-1,5-dioxaspiro[2.4]hept-6-en-4-one.

    2,2,6,7-Tetraphenyl-1,5-dioxaspiro[2.4]heptane-4-one: Similar but with different positioning of the double bond.

Uniqueness

The presence of the double bond in this compound imparts unique reactivity compared to its saturated analogs. This feature allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C29H20O3

Molecular Weight

416.5 g/mol

IUPAC Name

2,2,4,5-tetraphenyl-1,6-dioxaspiro[2.4]hept-4-en-7-one

InChI

InChI=1S/C29H20O3/c30-27-29(28(32-29,23-17-9-3-10-18-23)24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26(31-27)22-15-7-2-8-16-22/h1-20H

InChI Key

HSCQFBLOXHBPIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)C23C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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